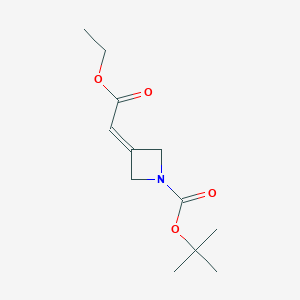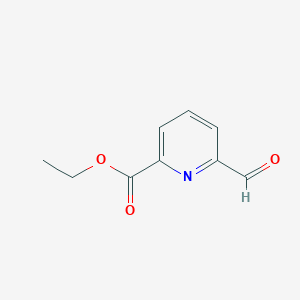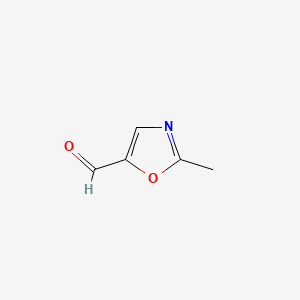
4-iodo-1H-pyrrole-2-carbohydrazide
概要
説明
4-Iodo-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol . It is characterized by the presence of an iodine atom attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 4-iodo-1H-pyrrole-2-carbohydrazide typically involves the iodination of a pyrrole derivative followed by the introduction of a carbohydrazide group. One common synthetic route includes the following steps:
Iodination: A pyrrole derivative is treated with iodine in the presence of an oxidizing agent to introduce the iodine atom at the desired position on the pyrrole ring.
Carbohydrazide Formation: The iodinated pyrrole is then reacted with hydrazine or a hydrazine derivative to form the carbohydrazide group.
化学反応の分析
4-Iodo-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Iodo-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
作用機序
The mechanism of action of 4-iodo-1H-pyrrole-2-carbohydrazide is primarily related to its ability to interact with biological molecules through its reactive iodine and carbohydrazide groups. These interactions can inhibit enzyme activity or modify protein function, making it a useful tool in biochemical research. The specific molecular targets and pathways involved depend on the context of its use in research .
類似化合物との比較
4-Iodo-1H-pyrrole-2-carbohydrazide can be compared with other iodinated pyrrole derivatives and carbohydrazide compounds. Similar compounds include:
4-Bromo-1H-pyrrole-2-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1H-pyrrole-2-carbohydrazide:
1H-Pyrrole-2-carbohydrazide: Lacks the halogen substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
4-iodo-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHKIIUANOYQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652737 | |
| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048914-18-6 | |
| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)



![[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1438564.png)


![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)

![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)
![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)
